trans-1,2-Di(2-thienyl)ethylene

Description

Significance and Research Context in Conjugated Organic Systems

The significance of trans-1,2-Di(2-thienyl)ethylene lies in its nature as a conjugated organic system. The alternating single and double bonds along its molecular backbone, encompassing the thiophene (B33073) rings and the ethylene (B1197577) linker, create a delocalized π-electron system. This electron delocalization is fundamental to the electronic and photophysical behaviors of the molecule.

In the broader context of conjugated organic systems, this compound serves as a key building block and a model compound for understanding structure-property relationships. Thiophene-based oligomers and polymers are a cornerstone of organic electronics due to their excellent charge transport characteristics and environmental stability. The inclusion of the vinylene (ethenediyl) linkage between thiophene units, as seen in this compound, further enhances these properties by promoting planarity and extending the conjugation length. This often leads to a reduction in the bandgap and a red-shift in the absorption and emission spectra, which are desirable attributes for various optoelectronic applications.

Research into conjugated organic systems like this compound is driven by the demand for lightweight, flexible, and solution-processable materials for next-generation electronics. These materials offer potential advantages over their inorganic counterparts, including lower manufacturing costs and mechanical flexibility. The study of well-defined oligomers such as this compound provides fundamental insights into the electronic and optical phenomena that govern the performance of more complex polymeric systems.

Scope of Academic Inquiry for this compound

The academic inquiry into this compound is multifaceted, spanning several key areas of chemistry and materials science. A primary focus is on its synthesis and chemical modification. Researchers have explored various synthetic routes to produce this compound and its derivatives, often employing palladium-catalyzed cross-coupling reactions. chempedia.info The ability to functionalize the thiophene rings or the ethylene bridge allows for the fine-tuning of its electronic and physical properties. nih.gov

Another significant area of investigation is the characterization of its fundamental properties. This includes detailed studies of its crystal structure, which reveals how the molecules pack in the solid state and influences bulk material properties. nih.gov Spectroscopic and electrochemical techniques are extensively used to probe its optical and electronic characteristics. For instance, UV-visible absorption and fluorescence spectroscopy are employed to determine its absorption and emission wavelengths, while cyclic voltammetry provides information about its HOMO and LUMO energy levels. unito.itcnr.it

Furthermore, this compound is a subject of interest in the field of photochromism. acs.orgrsc.org Certain derivatives of diarylethenes, a class of compounds to which this compound belongs, can undergo reversible photoisomerization between two distinct forms with different absorption spectra upon irradiation with light of specific wavelengths. acs.orgrsc.orgacs.org This photoswitching behavior is a key area of research for applications in optical data storage and molecular switches. oup.com

The potential applications of this compound and its derivatives in organic electronic devices are a major driver of research. It is investigated as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). cnr.itchemimpex.com In these contexts, its ability to transport charge and its tunable optical properties are of paramount importance. chemimpex.com The compound serves as a building block for creating more complex conjugated polymers and small molecules with enhanced performance in these devices. chemimpex.com

Table 1: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13640-78-3 | nih.govalfachemch.comlookchem.com |

| Molecular Formula | C10H8S2 | chemimpex.comlookchem.comscbt.com |

| Molecular Weight | 192.29 g/mol | chemimpex.comscbt.com |

| Melting Point | 133 - 136 °C | chemimpex.comlookchem.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dithienylethylene |

| 2,2'-[(E)-1,2-Ethenediyl]bisthiophene |

| 2-[(E)-2-thiophen-2-ylethenyl]thiophene |

| (E)-1,2-Di(thiophen-2-yl)ethene |

| 1,2-Di(thiophen-2-yl)ethene |

| Thiophene, 2,2'-vinylenedi-, (E)- |

| Thiophene, 2,2'-(1,2-ethenediyl)bis- |

| Thiophene, 2,2'-(1,2-ethenediyl)bis-, (E)- |

| trans-1,2-Di-2-Thienylethene |

| 2-[(E)-2-thiophen-2-yl-vinyl]-thiophene |

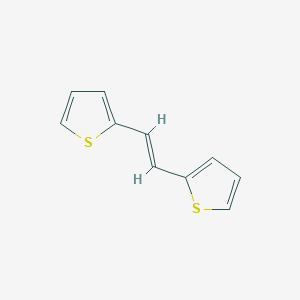

Structure

2D Structure

Properties

IUPAC Name |

2-[(E)-2-thiophen-2-ylethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWHPZXYPJFW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 1,2 Di 2 Thienyl Ethylene and Its Derivatives

Established Synthetic Pathways

The construction of the trans-1,2-di(2-thienyl)ethylene molecule predominantly relies on coupling reactions that form the central carbon-carbon double bond. Two of the most prominent and effective methods are the McMurry coupling and palladium-catalyzed cross-coupling reactions.

McMurry Coupling Reactions

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene. wikipedia.org In the synthesis of this compound, this involves the coupling of thiophene-2-carbaldehyde (B41791). The reaction is typically mediated by a low-valent titanium species, which is generated in situ by the reduction of a titanium chloride, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a reducing agent like zinc powder, lithium aluminum hydride (LiAlH₄), or an alkali or alkaline earth metal. wikipedia.orgnih.gov

The reaction proceeds in two main stages. Initially, a single electron transfer from the low-valent titanium to the carbonyl groups of the thiophene-2-carbaldehyde leads to the formation of a pinacolate (a 1,2-diolate) complex. wikipedia.orgnih.gov This intermediate can sometimes be isolated by conducting the reaction at a lower temperature. nih.gov The second stage involves the deoxygenation of this pinacolate by the oxophilic titanium species at a higher temperature, which results in the formation of the desired alkene, this compound. wikipedia.orgnih.gov The use of solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) is common as they effectively solubilize the intermediate complexes. wikipedia.orgorgsyn.org

A general procedure involves preparing a suspension of the low-valent titanium reagent under an inert atmosphere, followed by the addition of the thiophene-2-carbaldehyde. The mixture is then refluxed for several hours to drive the reaction to completion. nih.gov

Table 1: Key Aspects of McMurry Coupling for this compound Synthesis

| Parameter | Description | References |

| Reactant | Thiophene-2-carbaldehyde | lookchem.com |

| Reagents | Titanium(III) or (IV) chloride and a reducing agent (e.g., Zn, LiAlH₄) | wikipedia.orgnih.gov |

| Mechanism | Reductive coupling via a pinacolate intermediate | wikipedia.orgnih.gov |

| Solvent | Tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) | wikipedia.orgorgsyn.org |

| Key Feature | Forms the central C=C bond in a single transformation | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent another versatile strategy for synthesizing this compound and its derivatives. These methods offer a high degree of control and functional group tolerance. A common approach involves the reaction of a vinyl halide with a thienyl-organometallic reagent, or vice versa, in the presence of a palladium catalyst.

For instance, a vinyl bromide can be coupled with a thienylboronic acid in a Suzuki coupling reaction. acs.org This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like sodium carbonate, in a mixed solvent system such as THF and water. acs.org

Alternatively, other cross-coupling reactions like the Stille coupling (using organotin reagents) or Heck coupling (reacting a vinyl halide with a thiophene) can be employed. The choice of the specific cross-coupling reaction often depends on the availability of the starting materials and the desired complexity of the final product. These methods are particularly valuable for creating unsymmetrically substituted derivatives of 1,2-di(2-thienyl)ethylene. nih.govcsic.es

Functionalization and Derivatization Strategies of the this compound Core

The this compound core is a versatile scaffold that can be chemically modified to fine-tune its properties for various applications in materials science. chemimpex.com Functionalization can be achieved either by using substituted starting materials in the initial synthesis or by post-synthetic modification of the parent molecule.

For example, starting with a substituted thiophene-2-carbaldehyde in a McMurry coupling allows for the introduction of functional groups onto the thiophene (B33073) rings. Similarly, in palladium-catalyzed cross-coupling reactions, using functionalized vinyl or thienyl reagents provides a direct route to derivatized products.

Post-synthetic functionalization often involves electrophilic substitution reactions on the electron-rich thiophene rings. The reactivity and functionalization potential of this compound make it a valuable building block for developing new materials with tailored properties. chemimpex.com For instance, downstream products can be synthesized, such as (E)-1,2-bis(5-(trimethylstannyl)thiophen-2-yl)ethene, which can then be used in further cross-coupling reactions to build more complex conjugated systems. lookchem.com

Control over Molecular Structure and Isomeric Purity in Synthesis

Achieving a high degree of control over the molecular structure, particularly the isomeric purity of the central double bond, is crucial for ensuring the desired electronic and photophysical properties of this compound. The "trans" or "E" isomer is generally the more thermodynamically stable and desired isomer for applications in organic electronics due to its more planar and extended conjugation. nih.gov

The McMurry reaction often yields a mixture of cis and trans isomers. However, the trans isomer is typically the major product due to its greater thermodynamic stability. The ratio of isomers can sometimes be influenced by the reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are often highly stereospecific, meaning the stereochemistry of the starting vinyl halide is retained in the product. Therefore, starting with a pure trans-vinyl halide will lead to the formation of the pure this compound.

Other synthetic methods, like the Wittig reaction, can also be employed to synthesize derivatives of 1,2-di(2-thienyl)ethylene. researchgate.net The stereochemical outcome of the Wittig reaction can be controlled by the choice of reagents and reaction conditions. For example, the use of unstabilized ylides generally leads to the cis-alkene, while stabilized ylides favor the formation of the trans-alkene.

In cases where a mixture of isomers is obtained, purification techniques such as recrystallization or column chromatography can be used to isolate the desired trans isomer. The distinct physical properties of the cis and trans isomers, such as their melting points and solubility, facilitate their separation. For instance, this compound has a melting point of 133 °C. lookchem.com

Spectroscopic Characterization and Structural Elucidation of Trans 1,2 Di 2 Thienyl Ethylene

Electronic Absorption and Emission Spectroscopy

The electronic transitions and subsequent relaxation pathways of trans-1,2-Di(2-thienyl)ethylene are fundamental to understanding its potential in optoelectronic applications. These are primarily investigated through absorption and emission spectroscopies.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, which are attributed to π-π* transitions within the conjugated system. In solvents like dichloromethane (B109758) (CH2Cl2), DTE and its derivatives exhibit intense absorption bands typically between 300 and 400 nm. nih.govbeilstein-journals.org The exact position of the maximum absorption (λmax) can be influenced by the solvent environment and the presence of substituents on the thiophene (B33073) rings. For instance, extending the π-conjugation by adding more thiophene units generally leads to a bathochromic (red) shift in the absorption spectrum. nih.gov

The primary electronic transition corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) have been employed to corroborate the experimental findings and provide deeper insights into the nature of these electronic transitions. nih.gov

Fluorescence and Phosphorescence Analysis

Upon excitation, this compound can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence. In dilute solutions, DTE is often weakly emissive. acs.org However, the emission properties can be significantly altered by factors such as aggregation or incorporation into a solid matrix. acs.orgnih.gov

The emission spectra of DTE and related oligomers typically show a Stokes shift, with the emission maximum appearing at a longer wavelength compared to the absorption maximum. nih.govbeilstein-journals.org For example, in dichloromethane, the emission maxima can be shifted by approximately 3500 to 4600 cm⁻¹ relative to the longest wavelength absorption maxima. nih.gov This shift is indicative of the energy loss that occurs between absorption and emission, often due to vibrational relaxation in the excited state. While fluorescence is the more commonly studied emission pathway for DTE, phosphorescence, which involves a change in spin state, can also occur, particularly at low temperatures or in the presence of heavy atoms.

Quantum Yield and Excited-State Lifetime Determinations

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. For many derivatives of DTE in solution, the quantum yields are relatively low. acs.org This is often attributed to non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. rsc.org

The excited-state lifetime (τ) is another crucial parameter that describes the average time a molecule spends in the excited state before returning to the ground state. For ethylene (B1197577) and its derivatives, excited-state lifetimes can be extremely short, often in the femtosecond to picosecond range. nih.gov This rapid decay is a consequence of efficient non-adiabatic dynamics that facilitate internal conversion. nih.gov The quantum yield and excited-state lifetime are key parameters that dictate the suitability of a material for applications such as organic light-emitting diodes (OLEDs), where high quantum yields are desirable. magtech.com.cn

Aggregation-Induced Emission (AIE) Phenomena

A fascinating and technologically important property exhibited by this compound and many of its derivatives is Aggregation-Induced Emission (AIE). acs.orgnih.gov This phenomenon, first coined in 2001, describes the observation that certain molecules, which are non-emissive or weakly emissive in dilute solutions, become highly luminescent upon aggregation in poor solvents or in the solid state. magtech.com.cn

The mechanism behind AIE is primarily attributed to the restriction of intramolecular motions (RIM). nih.gov In dilute solutions, the phenyl and thienyl rings of DTE can undergo low-frequency torsional motions, which provide an efficient non-radiative decay channel for the excited state. researchgate.net However, in the aggregated state, these intramolecular rotations are sterically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, leading to a significant increase in fluorescence intensity. acs.orgresearchgate.net

For DTE, crystal analysis has revealed that strong sulfur-sulfur (S···S) intermolecular interactions, with distances as close as 3.679 Å, play a role in the observed red-shift of the emission in the crystalline state compared to aggregates in solution. nih.gov This AIE property makes DTE and its analogs promising candidates for applications in solid-state lighting, chemical sensors, and biological probes. magtech.com.cn

Vibrational and Conformational Spectroscopies

Vibrational spectroscopies, such as Fourier Transform Infrared (FTIR) spectroscopy, provide valuable information about the bonding and conformational structure of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the various vibrational modes of the molecule. These include stretching and bending vibrations of the C-H, C=C, and C-S bonds within the thiophene rings and the ethylenic bridge.

Key vibrational modes for similar trans-alkene systems include:

C-H stretching vibrations: Typically observed in the region of 3000-3100 cm⁻¹. ncku.edu.tw

C=C stretching vibrations: For conjugated systems, these bands appear in the range of 1585-1625 cm⁻¹. ncku.edu.tw

C-H out-of-plane bending: A characteristic band for trans-disubstituted ethylenes is found in the region of 960-970 cm⁻¹. ncku.edu.tw This particular mode is often used to confirm the trans configuration of the double bond. researchgate.net

The FTIR spectrum serves as a molecular fingerprint, allowing for the identification and characterization of DTE. For example, the presence of the out-of-plane C-H bending mode in the expected region provides strong evidence for the trans geometry of the ethylenic linkage. researchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For this compound, the Raman spectrum is dominated by vibrations associated with the thiophene rings and the central carbon-carbon double bond.

While specific experimental Raman spectra for this compound are not extensively documented in readily available literature, studies on analogous dithienylethene compounds provide significant insight. purdue.edulibretexts.org The key Raman-active modes are expected to include the symmetric stretching of the C=C double bond, in-plane and out-of-plane C-H bending of the vinyl and aromatic protons, and various stretching and deformation modes of the thiophene rings. purdue.edulibretexts.org

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides enormous amplification of Raman signals for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This allows for the detection of trace amounts of an analyte. While SERS studies have been conducted on similar molecules like trans-1,2-bis(4-pyridyl)ethylene (BPE) to investigate adsorption phenomena and achieve high enhancement factors, specific SERS studies on this compound are not prominently reported. The technique holds potential for studying the orientation and interaction of this molecule on plasmonic surfaces, which is relevant for its applications in electronic devices.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Thiophene & Vinyl) | 3000 - 3100 | Stretching vibrations of the carbon-hydrogen bonds on the thiophene rings and the ethylene bridge. |

| C=C Stretching (Ethylenic) | 1600 - 1650 | A strong, characteristic band from the central double bond, sensitive to conjugation. libretexts.org |

| C=C Stretching (Thiophene Ring) | 1400 - 1600 | Vibrations associated with the carbon-carbon double bonds within the aromatic thiophene rings. libretexts.org |

| C-S Stretching (Thiophene Ring) | 600 - 800 | Stretching vibrations of the carbon-sulfur bonds within the thiophene rings. |

| Ring Deformation Modes | Variable | Various in-plane and out-of-plane bending and deformation modes of the thiophene rings. |

Note: The data in the table are estimated based on typical values for dithienylethene structures as specific experimental data for this compound is not widely available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For this compound, the symmetry of the molecule simplifies the spectrum. The two thiophene rings are chemically equivalent, as are the two vinylic protons. The ¹H NMR spectrum is expected to show signals for the vinylic protons and the three distinct protons on each thiophene ring. The large coupling constant (J-value) between the vinylic protons is characteristic of a trans configuration.

| Nucleus | Assignment | Estimated Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Vinylic (-CH=CH-) | ~7.0 - 7.5 | Protons on the central double bond. Expected to appear as a singlet or a pair of doublets depending on coupling to thiophene protons. A large J-value confirms the trans geometry. |

| Thienyl | ~6.9 - 7.4 | Three distinct signals corresponding to the protons at the 3, 4, and 5 positions of the thiophene rings. | |

| ¹³C | Vinylic (-CH=CH-) | ~125 - 135 | Carbons of the central ethylene bridge. |

| Thienyl | ~120 - 145 | Four distinct signals for the carbons of the thiophene rings (two quaternary, two protonated). |

Note: The chemical shift values are estimations based on standard values for vinylic and thienyl moieties, as detailed experimental and assigned spectral data for this compound were not found in the surveyed literature.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of materials used in organic electronics.

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). The relevant entries provide the detailed crystallographic parameters necessary for a complete structural description.

According to the PubChem database, the crystal structure of this compound is associated with COD entries 4103286 and 4103288 . crystallography.net The related cis-isomer is associated with entry 4103287 . These entries contain the full crystallographic information files (CIFs) which detail the solid-state packing and molecular geometry.

| Crystallographic Parameter | Description |

|---|---|

| Space Group | Describes the symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the edges and the angles between them for the smallest repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Atomic Coordinates (x, y, z) | The fractional coordinates of each atom within the unit cell, defining the molecular structure. |

| Bond Lengths & Angles | Precise intramolecular distances and angles derived from the atomic coordinates. |

| Intermolecular Interactions | Information on packing forces, such as π-π stacking or van der Waals contacts, can be derived from the structure. |

Note: Accessing the specific COD entries provides the definitive numerical data for these parameters, confirming the planarity of the molecule and detailing its packing arrangement in the crystal, which influences charge transport in the solid state.

Spectroscopic Ellipsometry for Thin Film Characterization

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and complex refractive index (n and k). The method is based on measuring the change in polarization of light upon reflection from a sample surface. This high sensitivity makes it ideal for characterizing the ultra-thin films often used in organic electronic devices.

While there are no specific studies found applying spectroscopic ellipsometry to thin films of this compound, the technique is highly suitable for such a purpose. For organic semiconductor films, spectroscopic ellipsometry can provide critical information:

Film Thickness: Precise determination of film thickness from a few angstroms to micrometers.

Optical Constants: The refractive index (n) and extinction coefficient (k) can be determined over a wide spectral range. These values are directly related to the electronic structure and absorption properties of the material.

Anisotropy: For ordered films, ellipsometry can probe optical anisotropy, revealing information about the preferential orientation of the molecules on the substrate. This is particularly important for understanding charge transport, which is often direction-dependent in organic semiconductors.

Surface Roughness and Interfacial Layers: The technique can be used to model the sample as a multi-layer system, allowing for the characterization of surface roughness and the presence of any interfacial layers between the substrate and the active film.

In a typical experiment, a model consisting of the substrate and one or more layers representing the film and surface roughness is constructed. The experimental ellipsometric parameters (Ψ and Δ) are then fitted to this model to extract the desired film properties.

Electrochemical Behavior and Electronic Properties of Trans 1,2 Di 2 Thienyl Ethylene

Cyclic Voltammetry and Redox Chemistry

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of DTE and its polymer. The monomer, trans-1,2-di(2-thienyl)ethylene, undergoes oxidation at a potential comparable to its furan-containing counterpart, trans-1,2-di(2-furyl)ethylene (DFE). researchgate.net The resulting polymer, PDTE, is electroactive and can be reversibly oxidized and reduced (doped and de-doped).

The electrochemical p-type doping of PDTE has been studied using cyclic voltammetry. researchgate.netresearchgate.net These studies reveal the evolution of electronic states within the material upon oxidation. The polymer films can be cycled between a neutral, non-conductive state and an oxidized, conductive state. This reversible redox behavior is central to applications in electrochromic devices and batteries. spiedigitallibrary.org Good results have been achieved when using poly[1,2-di(2-thienyl)ethylene] in electrodes, though challenges with cycle stability compared to inorganic systems have been noted. spiedigitallibrary.orgdokumen.pub

Charge Transfer and Delocalization Mechanisms

The structure of the DTE unit, with its vinylene bridge between two thiophene (B33073) rings, facilitates effective charge delocalization. Copolymers that incorporate the this compound (also abbreviated as TVT) unit have been shown to exhibit enhanced charge transport mobilities. acs.org This improved mobility is attributed to the planar structure and extended conjugation provided by the TVT segment, which lowers the energy barrier for charge hopping between polymer chains.

Frontier Molecular Orbital (HOMO/LUMO) Energy Level Determination

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a conjugated material. The energy difference between the HOMO and LUMO levels constitutes the band gap (Eg).

For poly(this compound), the band gap has been experimentally evaluated from optical absorption spectra to be approximately 1.9 eV. researchgate.net This is notably smaller than the band gap of polythiophene (around 2.1 eV), indicating that the introduction of the vinylene linker effectively extends the conjugation and lowers the energy for electronic transitions. researchgate.net Theoretical studies have also been conducted to understand the conformational effects on the electronic structure and optical properties of PDTE. utah.edu The energy levels of the HOMO and LUMO can be tuned through copolymerization, which is a key strategy in designing materials for specific electronic applications like organic solar cells and field-effect transistors. acs.org

Table 1: Experimental Band Gap of PDTE and Related Polymer

| Polymer | Band Gap (Eg) in eV |

|---|---|

| Poly(this compound) (PDTE) | ~1.9 researchgate.net |

| Polythiophene (PT) | ~2.1 researchgate.net |

Electronic Conductivity and Semiconductor Characteristics

In its neutral state, PDTE is a semiconductor. Upon doping (oxidation), its conductivity increases significantly, by several orders of magnitude, transforming it into a conductor. The electrical conductivity of PDTE is considerably higher than that of its oxygen-containing analog, poly[trans-1,2-di(2-furyl)ethylene] (PDFE), by several orders of magnitude. researchgate.net

The polymer exhibits p-type (hole-transporting) semiconductor behavior. Copolymers incorporating the TVT unit have demonstrated excellent semiconductor performance. For instance, when doped, a copolymer of indacenodithiohene and TVT (IDT-TVT) displays superior thermoelectric properties. researchgate.net Similarly, copolymers of diketopyrrolopyrrole with a TVT unit (DTT-DPP) can achieve electrical conductivities approaching 260.51 S cm⁻¹ when doped. acs.org When used as a cathode material in a lithium battery setup, poly(this compound) has demonstrated a high coulombic efficiency of 99% over 100 cycles. dokumen.pub

Table 2: Electrical Conductivity of TVT-Containing Copolymers

| Polymer System | Dopant | Max. Electrical Conductivity (σ) in S cm⁻¹ |

|---|---|---|

| DTT-DPP | F4TCNQ:Li-TFSI (in photoexcited state) | 260.51 ± 14.11 acs.org |

| PDPP4T | F4TCNQ:Li-TFSI (in photoexcited state) | 349.67 acs.org |

Overoxidation Phenomena and its Impact on Polymer Properties

Overoxidation is an irreversible electrochemical process that occurs when a conducting polymer is subjected to excessively high positive potentials. This process leads to the permanent degradation of the conjugated backbone, typically through the nucleophilic attack of species like water on the charged polymer chain. spiedigitallibrary.org This degradation results in a loss of electroactivity, conductivity, and a change in optical properties.

Poly(this compound) is noted to be less sensitive to overoxidation compared to its furan (B31954) analog, PDFE. researchgate.netmdpi.com This greater stability is a significant advantage, as it allows the material to operate within a wider potential window without rapid degradation. The enhanced stability is attributed to the electronic nature of the sulfur atom in the thiophene ring compared to the oxygen in furan. Nevertheless, to ensure long-term stability and performance in electrochemical applications, it is crucial to control the applied potential to avoid exceeding the overoxidation threshold. spiedigitallibrary.org

Computational and Theoretical Investigations of Trans 1,2 Di 2 Thienyl Ethylene

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for examining the ground-state properties of trans-1,2-di(2-thienyl)ethylene, offering a balance between computational cost and accuracy. irjweb.com

Conformational Analysis and Geometrical Optimization

DFT calculations have been instrumental in determining the most stable conformation of this compound. nih.gov The molecule exhibits several possible conformers due to the rotational freedom of the thienyl rings with respect to the ethylenic bridge. Geometrical optimization using DFT methods, such as B3LYP with a 6-31G* basis set, has been performed to identify the lowest energy structure. researchgate.net These studies consistently show that the trans configuration is the most stable isomer. The optimized geometry reveals a nearly planar structure, although slight deviations from planarity can occur.

Vibrational Mode Predictions and Molecular Polarizability Calculations

DFT calculations can predict the vibrational frequencies of this compound, which can be correlated with experimental infrared (IR) and Raman spectra. These predictions aid in the assignment of experimentally observed vibrational bands to specific molecular motions. Furthermore, DFT can be used to calculate the molecular polarizability, a measure of how the electron cloud of a molecule is distorted by an external electric field. This property is crucial for understanding the nonlinear optical properties of the material.

Electronic Structure Analysis (HOMO/LUMO, Energy Gaps)

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting ability. edu.krd The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. irjweb.comedu.krd For this compound, the HOMO is typically localized on the electron-rich thienyl rings and the ethylenic bridge, while the LUMO is distributed over the entire π-conjugated system. The magnitude of the HOMO-LUMO gap provides an indication of the energy required for electronic excitation. derpharmachemica.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -5.5 to -6.0 | -1.8 to -2.2 | 3.5 to 4.0 |

| Thiophene (B33073) | ~ -6.5 | ~ -1.0 | ~ 5.5 |

| Ethylene (B1197577) | ~ -10.5 | ~ 1.2 | ~ 11.7 |

Note: The values presented are approximate ranges based on typical DFT calculations and can vary depending on the specific functional and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to investigate the properties of electronically excited states. rsc.orggrafiati.com TD-DFT calculations provide information about the energies of vertical excitations, which correspond to the absorption of light. nih.gov These calculations are crucial for interpreting the UV-visible absorption spectrum of this compound and understanding the nature of the electronic transitions involved. For this molecule, the lowest energy absorption band is typically assigned to a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. TD-DFT can also be used to calculate other excited-state properties, such as oscillator strengths, which determine the intensity of absorption bands, and excited-state dipole moments. nih.gov

Spin-Flip Density Functional Theory (SFDFT) for Photoisomerization Pathways

The photoisomerization of this compound involves the conversion of the trans isomer to the cis isomer upon absorption of light. This process often proceeds through conical intersections, which are points on the potential energy surface where two electronic states become degenerate. Standard TD-DFT methods can have difficulties accurately describing these regions. Spin-Flip Density Functional Theory (SFDFT) is a more advanced method that is better suited for studying photochemical pathways involving changes in spin state and bond breaking/formation. iastate.edu SFDFT has been applied to model the photoisomerization of similar ethylenic systems, providing insights into the geometry and energetics of the transition states and conical intersections along the isomerization coordinate. These calculations help to elucidate the mechanism by which the molecule efficiently converts light energy into a change in molecular structure.

Molecular Orbital (MO) Calculations and Inter-Ring Electronic Interactions

Molecular orbital (MO) theory provides a qualitative and quantitative framework for understanding the electronic structure and bonding in molecules. lumenlearning.com For this compound, MO calculations reveal the extent of electronic communication between the two thienyl rings through the ethylenic bridge. The π-orbitals of the thiophene rings and the ethylene unit combine to form a delocalized π-system that extends across the entire molecule. The degree of this delocalization influences the electronic properties, such as the HOMO-LUMO gap and the absorption spectrum. Analysis of the MOs helps to understand how the electronic character of the molecule is distributed and how this distribution changes upon electronic excitation. This understanding is fundamental to explaining the observed photophysical behavior and designing new materials with tailored properties.

Potential Energy Surface Mapping and Conical Intersection Analysis

The photochemical reactivity of this compound (DTE) is fundamentally governed by the topology of its potential energy surfaces (PES) in the ground and excited electronic states. arxiv.org Computational studies have been instrumental in mapping these surfaces and identifying key features such as minima, transition states, and, crucially, conical intersections (CIs), which are points of degeneracy between electronic states that facilitate ultra-fast, non-radiative decay back to the ground state. arxiv.orgnih.gov

Theoretical investigations, often employing high-level multireference ab initio and density functional theory (DFT) calculations, have provided a detailed picture of the photoisomerization pathways. nih.gov The process is initiated by the absorption of a photon, which vertically excites the molecule from its ground state (S₀) to an excited state (typically S₁). The subsequent dynamics on the S₁ surface are what dictate the efficiency and outcome of the photochemical reaction.

A critical coordinate in the photoisomerization of stilbene-like molecules, including DTE, is the torsional angle around the central ethylenic double bond. nih.gov As the molecule twists in the excited state, the energy gap between the S₁ and S₀ states decreases, leading towards a conical intersection.

Potential Energy Surface Features:

The PES of molecules like DTE are multidimensional, but can be visualized by plotting the energy as a function of key geometric parameters. libretexts.org For the photoisomerization of DTE, the most relevant coordinates are the twisting of the C=C double bond and pyramidalization at one of the carbon atoms. arxiv.orgresearchgate.net

| Feature | Description |

| Franck-Condon (FC) Region | The initial geometry on the excited state surface immediately after photoexcitation, which is the same as the ground state equilibrium geometry. |

| S₁ Minimum | A local minimum on the first excited state potential energy surface. For many stilbenoid systems, this corresponds to a twisted geometry. |

| Transition State (TS) | A saddle point on the potential energy surface connecting different minima. nih.gov For example, a transition state may exist on the S₁ surface leading from the Franck-Condon region to a conical intersection. nih.gov |

| Conical Intersection (CI) | A point of degeneracy between two electronic states (e.g., S₁ and S₀) that provides a pathway for efficient non-radiative decay. nih.govresearchgate.net The geometry at the CI is often highly distorted, involving both twisting and pyramidalization. arxiv.orgresearchgate.net |

Conical Intersection Analysis:

The identification and characterization of conical intersections are paramount to understanding the photochemistry of DTE. At a CI, the Born-Oppenheimer approximation breaks down, and the electronic and nuclear motions are strongly coupled, allowing for a rapid "funneling" of the population from the excited state back to the ground state. The specific geometry of the CI determines the branching ratio between the trans and cis isomers in the ground state.

For ethylene, a model system for photoisomerization, several CI geometries have been identified, including twisted-pyramidalized, hydrogen-migrated, and ethylidene structures. iastate.edu In the case of DTE, the photoisomerization is believed to proceed through a twisted-pyramidalized conical intersection. The general pathway can be summarized as:

Excitation: trans-DTE (S₀) + hν → trans-DTE (S₁)

Relaxation on S₁: The excited molecule evolves on the S₁ potential energy surface, primarily through twisting around the central double bond.

Decay at the CI: The molecule reaches the vicinity of a conical intersection, where it can efficiently transition back to the S₀ surface.

Ground State Relaxation: From the CI geometry on the S₀ surface, the molecule relaxes to the thermodynamically stable trans or cis isomer.

The efficiency of the photoisomerization process is highly dependent on the accessibility of the CI from the Franck-Condon region and the topology of the PES in its vicinity. nih.gov Computational methods like spin-flip density functional theory have been shown to be effective in locating and characterizing these critical points on the potential energy surface. iastate.edu

Polymerization and Oligomerization of Trans 1,2 Di 2 Thienyl Ethylene

Electrochemical Polymerization for Poly(trans-1,2-Di(2-thienyl)ethylene) Films.jst.go.jp

The electrochemical polymerization of cis-1,2-di(2-thienyl)ethylene (B1144373) has been utilized to prepare poly(this compound) films. jst.go.jp This process allows for the creation of thin, solid layers of the polymer directly onto an electrode surface. The electronic properties of these resulting polymer films are of significant interest to researchers. jst.go.jp

Formation of Intrinsically Conducting Polymers from this compound Subunits.chemimpex.comnih.gov

This compound serves as a fundamental building block for the synthesis of intrinsically conducting polymers (ICPs). chemimpex.comnih.gov These polymers possess inherent electrical conductivity due to their conjugated structure, which facilitates the movement of charge carriers along the polymer chain. nih.gov The inclusion of the this compound subunit contributes to the desirable electronic and optical properties of the resulting polymers. chemimpex.comnih.gov The conductivity of these polymers can be significantly enhanced through a process called doping, where a small amount of a suitable chemical agent is introduced to either add or remove electrons from the polymer backbone. mdpi.com

| Property | Description |

| Conductivity | The ability to conduct electricity, which is an intrinsic property of the polymer due to its conjugated system. nih.gov |

| Doping | A process to increase conductivity by introducing dopants that create charge carriers (polarons and bipolarons) along the polymer chain. mdpi.com |

| Solubility | Can be influenced by the attachment of side chains to the polymer backbone. nih.gov |

| Mechanical Properties | Often characterized by stiffness, which is influenced by the alternating single and double bonds in the polymer chain. nih.gov |

Chain-Transfer Mechanisms in Ethylene (B1197577) Polymerization with Thienyl Moieties

While direct studies on chain-transfer mechanisms specifically involving this compound in ethylene polymerization are not extensively detailed in the provided search results, the broader context of Ziegler-Natta polymerization offers relevant insights. Ziegler-Natta catalysts are a class of catalysts used in the synthesis of polymers from alkenes (like ethylene). wikipedia.orgbyjus.com

In Ziegler-Natta polymerization, chain termination reactions are relatively infrequent, leading to the formation of high molecular weight polymers. wikipedia.org The process involves the insertion of monomer units at the transition metal center of the catalyst. byjus.com The presence of compounds with functional groups, such as thienyl moieties, could potentially influence the polymerization process, including chain transfer events, although specific mechanisms for this interaction are not explicitly outlined in the search results.

Structural Modulation and Doping Engineering in Conjugated Polymers.researchgate.net

The properties of conjugated polymers derived from this compound subunits can be finely tuned through structural modulation and doping engineering. researchgate.net

Structural Modulation: This involves altering the chemical structure of the polymer backbone to optimize its properties. For instance, copolymerizing the thienylvinylene unit with other aromatic units can lead to polymers with enhanced charge transport mobilities and thermoelectric properties. researchgate.net The rigidity of the polymer chain, influenced by the degree of conjugation, plays a crucial role in the final structure and morphology of the polymer film. mdpi.com

Doping Engineering: This technique is used to control the electrical conductivity of the polymer. By introducing specific dopants, the number and type of charge carriers within the polymer can be precisely controlled, thereby optimizing its performance for specific applications. mdpi.comresearchgate.net The relationship between the Seebeck coefficient and electrical conductivity is a key consideration in the development of thermoelectric materials from these polymers. researchgate.net

| Polymer System | Key Finding | Reference |

| Indacenodithiophene-co-trans-1,2-di(2-thienyl)ethylene (IDT-TVT) | Exhibits better charge transport mobilities and superior thermoelectric properties after doping compared to other copolymers. | researchgate.net |

This targeted approach to modifying both the inherent structure and the electronic characteristics of these polymers is essential for advancing their use in various technological fields.

Applications of Trans 1,2 Di 2 Thienyl Ethylene in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

The versatile nature of trans-1,2-di(2-thienyl)ethylene has led to its widespread use in various organic electronic and optoelectronic devices. chemimpex.com Its molecular structure, featuring two thiophene (B33073) rings linked by a double bond, provides enhanced stability and conductivity. chemimpex.com These properties are crucial for improving the efficiency and performance of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and flexible electronic devices. chemimpex.comalfachemar.com

Organic Photovoltaics (OPVs) and Solar Cells

This compound is a significant material in the advancement of organic photovoltaics and solar cells. chemimpex.com Its tunable optical and electronic properties allow for the absorption of a broad range of the solar spectrum, a critical aspect for efficient energy conversion. chemimpex.com The compound is utilized in the active layer of OPVs, where it can function as either an electron donor or acceptor, depending on the device architecture. The efficiency of these solar cells is a key area of research, with efforts directed towards synthesizing novel derivatives of this compound to improve power conversion efficiencies.

Organic Field-Effect Transistors (OFETs)

The semiconducting properties of this compound make it a suitable candidate for the active layer in Organic Field-Effect Transistors (OFETs). alfachemar.com These transistors are essential components in modern electronics, and the performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. Research has shown that the crystalline microstructure of thin films containing derivatives of thiophene, a component of this compound, is critical for achieving high field-effect mobility. nih.gov Scientists are exploring methods to control this microstructure to enhance the performance of OFETs in applications such as sensors and flexible displays. nih.gov

Table 1: Performance of OFETs based on Thiophene Derivatives

| Semiconductor Material | Field-Effect Mobility (cm²/Vs) | Application |

| TIPS-pentacene | High | Gas Sensor (NO₂) |

| TES-ADT | Variable (dependent on grain boundary density) | Gas Sensor |

| 2D Spherulite Crystals | ~1 | FET Applications |

This table is based on data from a study on microstructural control of soluble acene crystals for field-effect transistor gas sensors. nih.gov

Flexible Electronic Devices

The development of flexible electronic devices relies on materials that are both conductive and mechanically flexible. This compound is used as a monomer for the synthesis of conductive polymers that meet these requirements. chemimpex.com These polymers form the basis for a range of flexible applications, including rollable displays, wearable sensors, and flexible solar cells. The inherent properties of this compound contribute to the durability and performance of these innovative electronic devices. chemimpex.com

Photonic Technologies

The unique optical properties of this compound also make it a valuable material for various photonic technologies. chemimpex.com

Optical Communication Systems

In the realm of optical communication, materials with specific light-manipulating capabilities are essential. The tunable optical properties of this compound make it a compound of interest for applications within optical communication systems. chemimpex.com Research is ongoing to explore how its derivatives can be integrated into devices for optical switching, signal processing, and other functions crucial for high-speed data transmission.

Laser Applications

The distinct optical properties of this compound make it a candidate for use in photonic devices, including lasers, where the manipulation of light is fundamental. chemimpex.com While specific data on laser applications of the standalone molecule is limited in publicly available research, its derivatives and polymers are being explored for their potential as gain media in organic lasers. The principle behind this application lies in the molecule's ability to exhibit amplified spontaneous emission (ASE) when incorporated into a suitable host matrix and optically pumped. ASE is the precursor to laser action and is a key indicator of a material's potential for light amplification. The structural design of molecules based on thienyl and ethylene (B1197577) units can lead to materials with high photoluminescence quantum yields and suitable energy level structures for achieving population inversion, a prerequisite for laser activity.

Sensors and Chemosensors

The electron-rich thiophene rings and the conjugated π-system of this compound make it an excellent platform for the development of sensors and chemosensors. chemimpex.com Thiophene-based chemosensors, in particular, have gained significant attention due to their straightforward synthesis and cost-effectiveness in the selective and quantitative detection of various analytes, including metal ions. nih.gov

The design of chemosensors based on this compound typically involves the incorporation of specific recognition sites (receptors) that can selectively bind to a target analyte. This binding event then triggers a measurable change in the optical or electronic properties of the core this compound structure, which acts as a signaling unit.

Key design strategies include:

Functionalization of the Thiophene Rings: The thiophene rings can be functionalized with various groups that act as binding sites for specific analytes. For example, introducing ligands capable of coordinating with metal ions can lead to sensors for heavy metals.

Modulation of the Conjugated System: The ethylene bridge can also be modified to tune the electronic properties of the molecule and enhance the sensitivity of the sensor.

Donor-Acceptor Architectures: Creating a donor-acceptor structure within the molecule can lead to intramolecular charge transfer (ICT) phenomena. The binding of an analyte can disrupt or enhance this ICT process, resulting in a distinct change in the fluorescence or absorption spectrum.

A general approach involves designing a sensor with a fluorophore (the this compound core) and a receptor for the analyte. The interaction between the receptor and the analyte modulates the photophysical properties of the fluorophore, leading to a detectable signal. nih.gov

The detection mechanisms in this compound-based sensors are primarily based on changes in their photophysical properties upon interaction with an analyte. The most common mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, the binding of a metal ion to the sensor restricts the photoinduced electron transfer (PET) process or other non-radiative decay pathways, leading to a significant increase in the fluorescence intensity. nih.gov

Chelation-Enhanced Quenching (CHEQ): Conversely, in a "turn-off" mechanism, the binding of an analyte can enhance non-radiative decay processes, such as PET from the fluorophore to the analyte-receptor complex, resulting in a decrease or complete quenching of the fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -accepting nature of the functional groups attached to the this compound core. This change in the ICT character leads to a shift in the absorption or emission wavelength, providing a ratiometric sensing signal.

Formation of Aggregates: The interaction with an analyte can induce the aggregation of sensor molecules, leading to aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), which can be harnessed for detection.

For instance, a thiophene-based sensor can be designed to selectively bind with metal ions like Hg²⁺ or Ag⁺, with the coordination event leading to distinct changes in the fluorescence emission, allowing for their detection. rsc.org

Thermoelectric Materials and Energy Conversion

Conjugated polymers incorporating the this compound (TVT) subunit have emerged as promising candidates for thermoelectric (TE) applications. These materials can directly convert waste heat into useful electrical energy. The performance of a thermoelectric material is evaluated by the dimensionless figure of merit, ZT, which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). A high power factor (PF = S²σ) is crucial for efficient energy conversion.

Research has focused on optimizing the thermoelectric properties of TVT-based polymers through structural modulation and doping. researchgate.net By copolymerizing TVT with other aromatic units and using various dopants, it is possible to tune the electronic structure and morphology of the polymers to enhance their thermoelectric performance.

For example, two polymers, PTVTTT14 and PTVTDTT18, were synthesized by copolymerizing TVT with thieno[3,2-b]thiophene (B52689) (TT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT), respectively. researchgate.net The thermoelectric properties of these polymers were investigated after being doped with different chemical dopants.

| Polymer | Dopant | Highest Power Factor (μW m⁻¹ K⁻²) |

|---|---|---|

| PTVTTT14 | F4TCNQ | 9.4 |

| PTVTDTT18 | F4TCNQ | 5.0 |

| PTbTTVT | Not Specified | >35 |

The data indicates that the choice of comonomer and dopant significantly influences the thermoelectric performance of the resulting polymer. For instance, PTVTTT14, when doped with F4TCNQ, exhibited a higher power factor compared to PTVTDTT18 with the same dopant. researchgate.net Another study on polymers named PTbTTVT, which also contain the TVT linker, showed an even higher power factor of over 35 μW m⁻¹ K⁻². researchgate.net These findings demonstrate the potential of this compound as a key building block for high-performance organic thermoelectric materials.

Smart Materials and Stimuli-Responsive Systems (e.g., Photochromism)

The ethylene bridge in this compound allows for the possibility of cis-trans isomerization upon exposure to light, a phenomenon known as photochromism. This property is the basis for developing smart materials and stimuli-responsive systems that can change their properties in response to an external light stimulus. Derivatives of this compound, particularly diarylethenes, are well-known for their excellent photochromic performance.

Photochromism in these materials involves a reversible transformation between two isomers, each with distinct absorption spectra and, consequently, different colors. This switching can also lead to changes in other properties such as refractive index, dielectric constant, and molecular geometry.

For instance, thienyl-containing triarylethylene derivatives have been designed and synthesized, demonstrating fast-response and significant photochromic behavior in solution, solid-state, and in polymer films. rsc.org Upon irradiation with UV light, these molecules can undergo a structural change, for example, from a cone-shaped to a hump-shaped nano-aggregate on a substrate. This change in morphology can lead to a drastic and reversible alteration of surface properties, such as wettability. In one study, the contact angle of a water droplet on a surface coated with a thienyl-containing triarylethylene derivative changed from 43° to 95° after just one minute of UV light irradiation, and this change could be reversed by irradiation with white light for five minutes. rsc.org

The photoisomerization quantum yield, which is a measure of the efficiency of the photochromic process, is a critical parameter for these materials. For some 1,2-bis(2-thienyl)perfluorocyclopentene derivatives, the cycloreversion quantum yield can be as high as 0.45. nih.gov The specific properties, such as the absorption wavelength of the closed-ring isomer and the quantum yield, can be tuned by introducing different substituent groups on the thiophene rings. nih.gov

| Derivative | Substituent on Thiophene Ring | Closed-Ring Isomer Absorption λmax (nm) | Cycloreversion Quantum Yield |

|---|---|---|---|

| 1,2-bis(3-cyanothiophen-2-yl)perfluorocyclopentene | Cyano | 427 | 0.45 |

| 1,2-bis(3-methylthiophen-2-yl)perfluorocyclopentene | Methyl | 432 | - |

| 1,2-bis(3-methoxythiophen-2-yl)perfluorocyclopentene | Methoxy | 481 | - |

The ability to reversibly alter material properties with light makes this compound and its derivatives highly attractive for applications in optical data storage, molecular switches, and photo-responsive surfaces.

Conclusion and Future Research Directions

Summary of Key Advancements in trans-1,2-Di(2-thienyl)ethylene Research

Research into this compound and its broader family of diarylethenes has yielded several pivotal advancements. A major focus has been on fine-tuning the photophysical and photochemical properties through synthetic modifications. mdpi.com Key breakthroughs include:

Enhanced Photoswitching Performance: Significant efforts have been dedicated to improving the quantum yields of photocyclization and cycloreversion, leading to more efficient photoswitching. mdpi.com Researchers have also focused on enhancing fatigue resistance, which is crucial for applications requiring a high number of switching cycles. mdpi.comnumberanalytics.com

Red-Shifted Absorption: A critical area of advancement has been the development of diarylethenes that can be activated by visible light, moving away from the traditional reliance on UV irradiation. researchgate.netresearchgate.net This has been achieved by extending the π-conjugation of the molecular backbone, which is beneficial for applications in biological systems and for harnessing a broader spectrum of sunlight. researchgate.net

Multi-Responsive Materials: Scientists have successfully integrated diarylethene units into larger molecular architectures to create materials that respond to multiple stimuli, such as light, heat, and mechanical force. researchgate.net This opens the door to more complex and "intelligent" material functionalities.

Applications in Super-Resolution Microscopy: The development of water-soluble and fluorescent diarylethenes has enabled their use as probes in advanced biological imaging techniques, such as super-resolution microscopy. acs.orgacs.org These probes can be reversibly switched between fluorescent and non-fluorescent states, allowing for the visualization of cellular structures with unprecedented detail. acs.org

Progress in Optoelectronics: The unique electronic properties of this compound have made it a valuable component in organic electronics. chemimpex.com It has been utilized as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic photodetectors (OPDs), contributing to improved device performance. chemimpex.comnih.gov

Unexplored Avenues and Emerging Applications

Despite the significant progress, numerous exciting avenues for future research remain. The versatility of the this compound scaffold suggests a wealth of untapped potential. Some of the most promising emerging areas include:

All-Visible-Light Photoswitches: While progress has been made, the development of efficient and robust all-visible-light-activated photoswitches remains a key goal. mdpi.comrsc.org This includes creating systems that can be switched on and off using different wavelengths of visible light, which would be a significant breakthrough for applications in optoelectronics and biological imaging. mdpi.comresearchgate.net

Near-Infrared (NIR) Active Systems: Extending the photoresponse of diarylethenes into the NIR region is a major frontier. NIR light offers deeper tissue penetration, making such compounds highly desirable for in vivo biological applications and advanced photodetectors. nih.gov

Chiral Photoswitches: The incorporation of chirality into diarylethene structures could lead to materials with chiroptical properties that can be controlled by light. This could have applications in areas such as asymmetric catalysis, chiral sensing, and information storage.

Molecular Machinery and Actuators: The light-induced conformational changes in diarylethenes can be harnessed to create molecular-level machines and actuators. acs.org Future research could focus on designing more complex systems capable of performing specific tasks, such as controlled drug delivery or powering nano-sized robots. researchgate.net

Advanced Sensing Platforms: The sensitivity of the electronic and optical properties of diarylethenes to their local environment can be exploited for the development of highly selective and sensitive chemical and biological sensors. researchgate.net This could involve designing molecules that undergo a color or fluorescence change in the presence of specific ions, molecules, or biological markers.

Challenges and Opportunities in Molecular Design and Device Integration

The transition from promising laboratory results to real-world applications presents both challenges and opportunities. Overcoming these hurdles will be critical for the widespread adoption of this compound-based technologies.

Challenges:

Synthesis and Scalability: The synthesis of complex, functionalized diarylethenes can be intricate and costly, which can be a barrier to large-scale production. researchgate.net Developing more efficient and cost-effective synthetic routes is essential.

Solid-State Performance: The photochromic behavior of diarylethenes can be significantly different in the solid state compared to in solution. mdpi.com Understanding and controlling the intermolecular interactions in crystals and thin films is crucial for optimizing performance in solid-state devices.

Durability and Stability: While diarylethenes are known for their thermal stability, long-term durability under operational conditions, including exposure to oxygen and humidity, remains a concern for some applications. numberanalytics.com

Device Fabrication and Integration: Integrating these molecular switches into functional devices without compromising their performance is a significant engineering challenge. researchgate.netfrontiersin.org This includes issues such as processability, compatibility with other materials, and maintaining the desired switching characteristics on a substrate. frontiersin.org

Opportunities:

Computational Design: Advances in computational chemistry provide powerful tools for the rational design of new diarylethene derivatives with tailored properties. researchgate.net This can accelerate the discovery of molecules optimized for specific applications.

Hybrid Materials: Combining diarylethenes with other materials, such as polymers, nanoparticles, or metal-organic frameworks, offers a promising strategy to enhance their properties and create multifunctional hybrid materials with synergistic effects. frontiersin.org

Advanced Manufacturing Techniques: The development of new fabrication techniques, such as 3D printing and self-assembly, could enable the creation of complex device architectures with precise control over the placement and orientation of the photochromic molecules.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for trans-1,2-Di(2-thienyl)ethylene, and how do reaction conditions influence product purity?

- Methodological Answer : Electrochemical polymerization via anodic oxidation in acetonitrile is a common method, using 2×10⁻³ M solutions of the monomer. Parameters like solvent choice, applied potential, and electrolyte concentration critically affect polymer film quality. For example, acetonitrile reduces side reactions compared to aqueous solutions, improving conductivity . Characterization via cyclic voltammetry and ellipsometry helps monitor film formation and thickness-dependent optical properties .

Q. How are the physical and electronic properties of this compound characterized?

- Methodological Answer : Key properties include melting point (133°C), density (1.268 g/cm³), and refractive index (1.728), measured via differential scanning calorimetry (DSC) and spectroscopic ellipsometry. Electronic properties like HOMO-LUMO gaps are analyzed using UV-Vis spectroscopy and cyclic voltammetry. The compound’s oxidation potential aligns with thiophene derivatives, making it suitable for conductive polymer applications .

Advanced Research Questions

Q. How does structural modulation of this compound enhance thermoelectric performance in conjugated polymers?

- Methodological Answer : Introducing electron-withdrawing/donating groups or doping with iodine improves thermoelectric power factors. For instance, Zhu et al. (2022) optimized thermoelectric performance by tuning side chains and backbone rigidity, achieving higher Seebeck coefficients (≥120 µV/K) and power factors via doping engineering. Stability under thermal stress is assessed using thermogravimetric analysis (TGA) .

Q. What challenges arise from overoxidation in poly[this compound], and how are they mitigated?

- Methodological Answer : Overoxidation degrades conductivity by introducing carbonyl defects. Comparative studies show poly[this compound] (PDTE) is less sensitive than furan analogs (PDFE). Mitigation strategies include:

- Limiting anodic potential during synthesis to avoid overoxidation thresholds.

- Using ionic liquids as electrolytes to stabilize the polymer matrix .

Q. How do DFT and SERS studies resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31++G(d,p) basis sets predicts vibrational modes and molecular polarizability. Surface-enhanced Raman spectroscopy (SERS) on Ag/Au substrates identifies adsorption geometries. For example, Hu et al. (2015) assigned Raman peaks to specific ring vibrations and confirmed planar adsorption via angle-resolved spectra .

Q. What experimental designs enable comparative studies between this compound and its analogs (e.g., furyl or pyridyl derivatives)?

- Methodological Answer : Controlled synthesis of analogs (e.g., trans-1,2-Di(2-furyl)ethylene) under identical electrochemical conditions allows direct comparison of conductivity and stability. Ellipsometry and impedance spectroscopy quantify differences in charge carrier mobility, while XPS identifies oxidation-induced defects .

Q. How is the stability of this compound assessed in optoelectronic devices?

- Methodological Answer : Accelerated aging tests under UV irradiation and thermal cycling (e.g., 85°C/85% humidity) evaluate degradation. Photoluminescence quenching and AFM surface morphology analysis correlate stability with device lifetime. PDTE shows superior stability over PDFE in OLED prototypes due to reduced overoxidation .

Key Research Findings

- Thermoelectric Optimization : Doping with iodine increases conductivity (σ ≈ 150 S/cm) while maintaining Seebeck coefficients >100 µV/K .

- Overoxidation Sensitivity : PDTE retains 80% conductivity after 100 redox cycles, outperforming PDFE (50% retention) .

- SERS Applications : DFT-predicted Raman modes align with experimental SERS, confirming planar adsorption on Au substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.